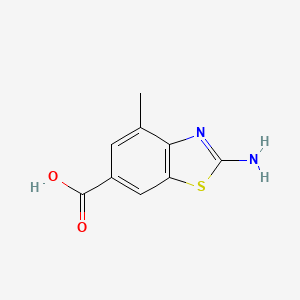

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Overview

Description

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) .Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The molecular weight of this compound is 208.24 . It is a solid at room temperature .Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives, including 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, are pivotal in the development of compounds with varied biological activities. A review by Boča et al. (2011) discusses the chemistry and properties of compounds containing benzothiazole, highlighting their preparation, spectroscopic properties, and potential biological and electrochemical activities Boča, Jameson, & Linert, 2011. This demonstrates the compound's relevance in creating novel materials and pharmaceuticals.

Structural Activity Relationship and Medicinal Chemistry

The structural activity relationship of benzothiazole derivatives is crucial in medicinal chemistry. Bhat and Belagali (2020) emphasize the significance of the benzothiazole scaffold in developing compounds with various pharmacological activities, underscoring its role as a foundational structure in many bioactive molecules Bhat & Belagali, 2020. This underlines the compound's versatility in synthesizing new drugs.

Synthesis and Transformations

Zhilitskaya et al. (2021) focus on modern trends in the synthesis and transformations of benzothiazole derivatives, particularly highlighting the biologically active and industrially demanded compounds Zhilitskaya, Shainyan, & Yarosh, 2021. The review covers newly developed synthesis methods that adhere to green chemistry principles, indicating the compound's significance in sustainable chemistry practices.

Therapeutic Potential

Kamal et al. (2015) review the therapeutic potential of benzothiazole derivatives, specifically their role in developing chemotherapeutic agents. This review highlights the anticancer, antimicrobial, and anti-inflammatory activities of benzothiazole derivatives, showcasing their importance in drug discovery and development Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been shown to inhibit k1 capsule formation in uropathogenic escherichia coli .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological processes of the target organisms .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of certain bacterial processes, such as k1 capsule formation in uropathogenic escherichia coli .

Result of Action

Benzothiazole derivatives have been associated with the inhibition of certain bacterial processes, which could potentially lead to the death of the bacteria .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as DprE1 , which is involved in the synthesis of mycobacterial cell walls . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the synthesis of essential biomolecules, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall . This disruption leads to changes in gene expression and metabolic flux, ultimately affecting the survival and proliferation of the bacteria.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the enzyme DprE1 , which leads to the inhibition of its activity . This binding is facilitated by the compound’s ability to fit into the enzyme’s active site, blocking the substrate from accessing it. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its degradation products can also have significant biochemical effects . Long-term studies have indicated that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to inhibit bacterial growth effectively without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of bacterial cell walls . The compound interacts with enzymes such as DprE1 , which plays a crucial role in the synthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the normal metabolic flux, leading to a buildup of intermediate metabolites and a decrease in the synthesis of essential biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall biochemical activity and effectiveness .

Properties

IUPAC Name |

2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXZDEIZXWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651556 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071359-88-0 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)